molecular formula C15H15F5N2O4 B13918902 Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B13918902
M. Wt: 382.28 g/mol
InChI Key: CDNUUQWHVXONQS-UHFFFAOYSA-N
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Description

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid (CAS 2832471-05-1) is a bicyclic compound featuring a strained norbornane-like structure with two nitrogen atoms (2,5-diaza) and two fluorine atoms at the 7,7-positions. The benzyl carboxylate group provides steric and electronic stabilization, while the trifluoroacetic acid (TFA) serves as a counterion to enhance solubility and crystallinity . This compound is listed under synonyms such as PS-16563 and F78124 and is commercially available for pharmaceutical and synthetic chemistry applications .

Properties

Molecular Formula

C15H15F5N2O4

Molecular Weight

382.28 g/mol

IUPAC Name

benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H14F2N2O2.C2HF3O2/c14-13(15)10-11(13)17(7-6-16-10)12(18)19-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,16H,6-8H2;(H,6,7)

InChI Key

CDNUUQWHVXONQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C(C2(F)F)N1)C(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

Key Synthetic Steps and Conditions

Formation of 2,5-Diazabicyclo[4.1.0]heptane Core
  • Starting from 1,2-cyclopropanedicarboxylic acid derivatives or nitrile precursors, the bicyclic core is formed via intramolecular cyclization.
  • Protection of nitrogen atoms with benzyl groups facilitates selective functionalization and purification.
  • Literature reports methods involving sodium hexanethyldisilazide as a base for double ring closure to yield 3-benzyl-2-cyano-3-azabicyclo[3.1.0]hexane analogs, which are structurally related to the target compound.
Esterification to Benzyl Carboxylate
  • The carboxylic acid function at position 2 is protected as the benzyl ester to enhance stability and facilitate purification.
  • Benzyl esters are commonly prepared by reaction of the acid with benzyl alcohol under acidic conditions or via benzyl bromide alkylation in the presence of a base.
  • The benzyl protecting group can be removed later by hydrogenolysis if needed.
Salt Formation with 2,2,2-Trifluoroacetic Acid
  • The final compound is isolated as a salt with 2,2,2-trifluoroacetic acid, which improves solubility and stability.
  • This step involves mixing the benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate with trifluoroacetic acid under controlled conditions.

Data Tables Summarizing Preparation Parameters

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Cyclization 1,2-Cyclopropanedicarboxylic acid derivatives Sodium hexanethyldisilazide, base 3-Benzyl-2-cyano-3-azabicyclo[3.1.0]hexane Nitrogen protection by benzyl group
2 Fluorination Bicyclic amine precursor Electrophilic fluorinating agents or difluorocarbene 7,7-Difluoro substituted bicyclic amine Specific fluorination conditions vary
3 Esterification 7,7-Difluoro-2,5-diazabicycloheptane-2-carboxylic acid Benzyl alcohol, acid catalyst or benzyl bromide, base Benzyl 7,7-difluoro-2,5-diazabicycloheptane-2-carboxylate Benzyl ester protects carboxyl group
4 Salt formation Benzyl ester compound 2,2,2-Trifluoroacetic acid Benzyl 7,7-difluoro-2,5-diazabicycloheptane-2-carboxylate;2,2,2-trifluoroacetic acid salt Enhances solubility and stability

Comparative Analysis with Structurally Related Compounds

Compound Name Molecular Formula Key Structural Differences Implications for Synthesis and Properties
Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate C13H16N2O2 Lacks fluorine substituents; different bicyclic framework Simpler synthesis; less lipophilic and reactive
7-Fluoro-2,5-diazabicyclo[4.1.0]heptan-2-carboxylic acid C8H10FNO3 Single fluorine atom; no benzyl ester Easier fluorination; different solubility and reactivity
6-Amino-3-benzylazabicyclo[3.3.0]octan-3-one C14H18N2O Different bicyclic framework; contains amino group Different synthetic route; altered biological activity

This comparison highlights the synthetic complexity introduced by the geminal difluoro substitution and benzyl ester protection in the target compound, which confer unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new benzyl derivatives.

Scientific Research Applications

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

N-(2,5-Difluorophenyl)-4,7,7-Trimethyl-3-Oxobicyclo[2.2.1]heptane-1-Carboxamide (CAS 727686-07-9)

  • Structural Differences: Core Structure: Bicyclo[2.2.1]heptane (norbornane) vs. bicyclo[4.1.0]heptane (norbornene analog). Substituents: Contains a carboxamide group linked to a 2,5-difluorophenyl moiety and an oxo group at position 3, unlike the diaza and benzyl carboxylate groups in the target compound.

(2S,5R,6R)-6-{...}-3,3-Dimethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]heptane-2-Carboxylic Acid

  • Structural Differences :
    • Core Structure: Bicyclo[3.2.0]heptane with sulfur (4-thia) and nitrogen (1-aza) heteroatoms vs. nitrogen-only diazabicyclo[4.1.0] core.
    • Functional Groups: Contains an oxo group and methyl substituents, unlike the difluoro and benzyl carboxylate groups in the target compound.
    • Chiral Centers: Multiple stereocenters (2S,5R,6R) confer specificity in antibiotic activity, whereas the target compound lacks defined stereochemical complexity .
  • Functional Implications :
    • The thia-aza bicyclic structure is common in β-lactam antibiotics (e.g., penems), emphasizing antimicrobial applications, contrasting with the target compound’s role as a synthetic intermediate .

Comparative Data Table

Parameter Target Compound (CAS 2832471-05-1) N-(2,5-Difluorophenyl)-... (CAS 727686-07-9) 4-Thia-1-Azabicyclo[3.2.0]heptane Derivative
Core Structure Bicyclo[4.1.0]heptane (2,5-diaza) Bicyclo[2.2.1]heptane Bicyclo[3.2.0]heptane (4-thia, 1-aza)
Fluorine Substituents 7,7-Difluoro on bicyclic core 2,5-Difluoro on phenyl ring None
Key Functional Groups Benzyl carboxylate, TFA salt Carboxamide, oxo Oxo, methyl, β-lactam
Applications Synthetic intermediate, pharmaceutical salt Receptor-targeted drug candidate Antibiotic scaffold
Crystallinity Likely high (TFA salt enhances crystallinity) Not reported Meets pharmacopeial standards 〈695〉

Role of Trifluoroacetic Acid (TFA) in Comparative Context

TFA (CAS 76-05-1) is widely used as a counterion to improve solubility and purification in synthetic chemistry. In the target compound, TFA stabilizes the diazabicyclo core via ionic interactions, a strategy also employed in peptide synthesis and other salt forms (e.g., hydrochlorides). However, TFA’s strong acidity can complicate purification in sensitive reactions compared to milder acids like acetic acid .

Biological Activity

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple fluorine substituents. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F5N2O4C_{15}H_{15}F_{5}N_{2}O_{4} with a molecular weight of approximately 382.28 g/mol. The presence of fluorine atoms significantly influences its properties, enhancing lipophilicity and reactivity, which are crucial for biological interactions.

Property Value
Molecular FormulaC15H15F5N2O4C_{15}H_{15}F_{5}N_{2}O_{4}
Molecular Weight382.28 g/mol
IUPAC NameBenzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; 2,2,2-trifluoroacetic acid
CAS Number2832471-05-1

The biological activity of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The unique structure allows it to bind to enzymes or receptors, modulating their activity effectively. The fluorinated groups enhance binding affinity and stability, making it a valuable candidate for further pharmacological studies.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of compounds structurally related to Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate against various cancer cell lines. For instance:

  • A study examined Michael adducts of related bicyclic structures and reported significant antiproliferative activity against human cervical cancer cell lines (HeLa and CaSki) with IC50 values lower than those observed for standard chemotherapeutics like Cisplatin and Paclitaxel .

Case Studies

  • In Vitro Studies :
    • Compounds derived from the bicyclic framework exhibited potent antiproliferative activity with IC50 values indicating effective inhibition of cancer cell proliferation without inducing necrosis in normal lymphocytes .
    • Mechanistic studies revealed that these compounds could induce apoptosis through caspase-3 activation and arrest the cell cycle at the G1 phase in sensitive cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential advantages of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate in biological applications, we can compare it with structurally similar compounds:

Compound Name Molecular Formula Key Differences
Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateC13H16N2O2C_{13}H_{16}N_{2}O_{2}Lacks fluorine substituents; different bicyclic structure
7-Fluoro-2,5-diazabicyclo[4.1.0]heptan-2-carboxylic acidC8H10FNO3C_{8}H_{10}FNO_{3}Contains only one fluorine atom; lacks benzyl group
6-Amino-3-benzylazabicyclo[3.3.0]octan-3-oneC14H18N2OC_{14}H_{18}N_{2}ODifferent bicyclic framework; contains an amino group

This table illustrates how the unique fluorinated structure of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate may provide enhanced biological activity due to improved lipophilicity and reactivity.

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